![molecular formula C9H12BrNO2S B2387255 N-[(4-bromofenil)metil]-N-metilmetanosulfonamida CAS No. 138468-24-3](/img/structure/B2387255.png)
N-[(4-bromofenil)metil]-N-metilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S. It is also known by its synonym, 4-(Methylsulfonylamido)bromobenzene. This compound is characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados sintetizados de N-[(4-bromofenil)metil]-N-metilmetanosulfonamida se han evaluado por su actividad antimicrobiana contra especies bacterianas tanto Gram-positivas como Gram-negativas, así como contra cepas fúngicas . Estos compuestos muestran un potencial prometedor en la lucha contra la resistencia a los fármacos microbianos.
Propiedades Anticancerígenas
En el contexto de la investigación del cáncer, los derivados de this compound se analizaron en busca de su actividad anticancerígena contra células de adenocarcinoma de mama humano positivas para el receptor de estrógenos (MCF7). Notablemente, los compuestos d6 y d7 demostraron una actividad significativa contra las células de cáncer de mama .
Diseño Racional de Fármacos
Los estudios de acoplamiento molecular revelaron que varios derivados (d1, d2, d3, d6 y d7) exhiben puntuaciones de unión favorables dentro de los sitios activos de estructuras proteicas específicas (ID de PDB: 1JIJ, 4WMZ y 3ERT). Estos hallazgos sugieren que estos compuestos podrían servir como moléculas guía para el diseño racional de fármacos .
Agentes Antimicrobianos Noveles
Se diseñaron y caracterizaron análogos novedosos derivados de L-valina que contienen un fragmento de 4-[(4-bromofenil)sulfonil]fenilo. Estos compuestos demostraron propiedades antimicrobianas prometedoras contra patógenos Gram-positivos . Se justifica una mayor exploración de su potencial.
Síntesis de Benzamida
Los derivados de benzamida del compuesto se pueden sintetizar directamente a través de reacciones de condensación. Por ejemplo, la N-butil benzamida se puede obtener a través de un proceso sencillo que involucra tolueno y tierra de diatomita@IL/ZrCl4 .
Mecanismo De Acción
Mode of Action
It is known that many similar compounds function by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests it may have good bioavailability .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Cellular Effects
Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.
Molecular Mechanism
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Transport and Distribution
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Subcellular Localization
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide can be synthesized through a reaction involving 4-bromobenzylamine and methanesulfonyl chloride. The reaction is typically carried out in the presence of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is cooled in an ice bath and stirred under an inert atmosphere. The methanesulfonyl chloride is added dropwise to the mixture, which is then allowed to warm to room temperature and stirred for an additional hour. The resulting product is isolated by washing with water, drying over sodium sulfate, and reducing the volume under reduced pressure to obtain the desired compound as a colorless solid .
Industrial Production Methods: While specific industrial production methods for N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide are not
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWSHVUDNRKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138468-24-3 |
Source


|
| Record name | N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
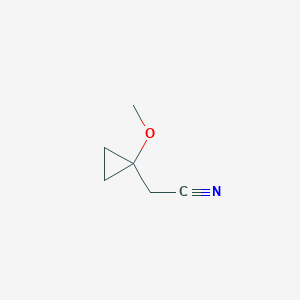
![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)
![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)
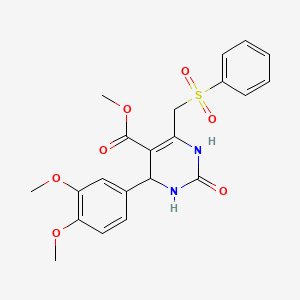
![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)
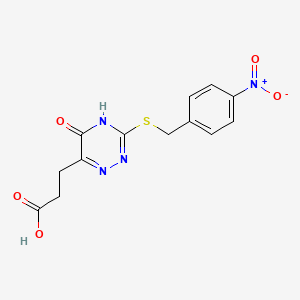

![11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B2387183.png)

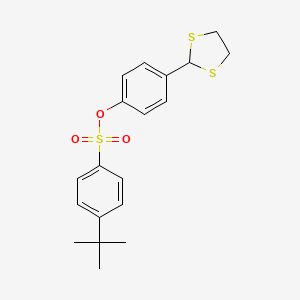
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)
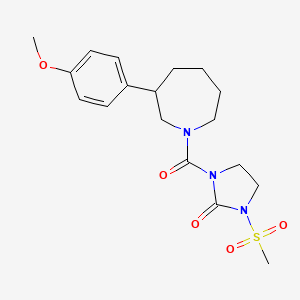

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)
